3-Amino-5-(3-isoquinolyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(3-isoquinolyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features an amino group at the 3-position and an isoquinoline moiety at the 5-position, making it a unique structure with potential biological and chemical properties.
Preparation Methods
The synthesis of 3-Amino-5-(3-isoquinolyl)pyrazole typically involves the incorporation of the amino group into the pyrazole ring. One common method is the condensation reaction of 1,3-dielectrophilic nitriles with hydrazines . This pathway is efficient and straightforward, often resulting in high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and purity.
Chemical Reactions Analysis
3-Amino-5-(3-isoquinolyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Scientific Research Applications
3-Amino-5-(3-isoquinolyl)pyrazole has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-isoquinolyl)pyrazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit kinases or other enzymes involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
3-Amino-5-(3-isoquinolyl)pyrazole can be compared with other aminopyrazoles, such as:
3-Aminopyrazole: Lacks the isoquinoline moiety, making it less complex but still useful in synthesis.
5-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at a different position, affecting its reactivity and applications.
3,5-Diaminopyrazole: Contains two amino groups, offering different reactivity and potential for forming more complex structures
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-isoquinolin-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H10N4/c13-12-6-11(15-16-12)10-5-8-3-1-2-4-9(8)7-14-10/h1-7H,(H3,13,15,16) |
InChI Key |
MEKMLXBFDUOLSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=CC(=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.